molecular formula C11H10N4O3 B2872420 methyl 3-[(1H-1,2,3-triazol-5-ylcarbonyl)amino]benzoate CAS No. 1484572-80-6

methyl 3-[(1H-1,2,3-triazol-5-ylcarbonyl)amino]benzoate

Cat. No.: B2872420
CAS No.: 1484572-80-6
M. Wt: 246.226
InChI Key: AKDGYJIVZMRICN-UHFFFAOYSA-N
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Description

Methyl 3-[(1H-1,2,3-triazol-5-ylcarbonyl)amino]benzoate is a heterocyclic compound featuring a benzoate ester core substituted at the 3-position with a 1H-1,2,3-triazole-5-carboxamide group. This structure combines the aromatic benzoate scaffold with the versatile 1,2,3-triazole moiety, which is renowned for its metabolic stability, hydrogen-bonding capacity, and applications in drug discovery . The compound is likely synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC, or "click chemistry"), a regiospecific method widely used to construct 1,4-disubstituted triazoles . Triazole derivatives are pivotal in medicinal chemistry due to their inhibitory activity against enzymes such as carbonic anhydrase-II, a target for glaucoma and cancer therapies .

Properties

IUPAC Name

methyl 3-(2H-triazole-4-carbonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O3/c1-18-11(17)7-3-2-4-8(5-7)13-10(16)9-6-12-15-14-9/h2-6H,1H3,(H,13,16)(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKDGYJIVZMRICN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)C2=NNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(1H-1,2,3-triazol-5-ylcarbonyl)amino]benzoate typically involves the reaction of 3-aminobenzoic acid with 1H-1,2,3-triazole-5-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then esterified using methanol and a catalyst such as sulfuric acid to yield the final compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(1H-1,2,3-triazol-5-ylcarbonyl)amino]benzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-[(1H-1,2,3-triazol-5-ylcarbonyl)amino]benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-[(1H-1,2,3-triazol-5-ylcarbonyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to form hydrogen bonds and coordinate with metal ions, which can inhibit enzyme activity or disrupt biological pathways. This compound’s ability to mimic amide bonds also allows it to interact with proteins and nucleic acids, affecting their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzoxazole Analogs

Compounds like methyl-2-substitutedphenyl-1,3-benzoxazole-5-carboxylates (e.g., 3a-e from ) replace the triazole with a benzoxazole ring. Benzoxazoles are synthesized via cyclization of aryl acids with methyl-3-amino-4-hydroxybenzoate, a process distinct from click chemistry . While benzoxazoles exhibit comparable aromaticity, their larger ring size and oxygen atom may reduce metabolic stability compared to triazoles.

Tetrazole Derivatives

Methyl 3-(cyclobutylmethoxy)-5-{[1-(1H-1,2,3,4-tetrazol-5-yl)ethyl]carbamoyl}benzoate () substitutes the triazole with a tetrazole. Tetrazoles, acting as bioisosteres for carboxylic acids, enhance solubility due to their acidic proton (pKa ~4.7) . However, their synthetic routes (e.g., cycloaddition of nitriles with sodium azide) are less atom-economical than CuAAC. Tetrazoles may exhibit distinct binding modes in enzymatic targets due to their charge at physiological pH.

Oxazole and Thiazole Analogs

  • Methyl 3-(1,3-oxazol-5-yl)benzoate () features an oxazole ring. They are synthesized via cyclization of acylated amino alcohols, a method less efficient than click chemistry .
  • Thiazol-5-ylmethyl derivatives () incorporate sulfur-containing thiazoles. Thiazoles’ electron-rich nature enhances π-π stacking in protein binding but may increase susceptibility to oxidative metabolism compared to triazoles .

Data Table: Structural and Functional Comparison

Compound Name Molecular Weight (g/mol) Heterocycle Key Functional Properties Synthesis Method Biological Activity
Methyl 3-[(1H-1,2,3-triazol-5-ylcarbonyl)amino]benzoate 261.23 1,2,3-Triazole Moderate solubility in DMSO; H-bond donor/acceptor Click chemistry Carbonic anhydrase-II inhibition
Methyl-2-phenyl-1,3-benzoxazole-5-carboxylate ~269.27 Benzoxazole Low water solubility; aromatic Cyclization with aryl acids Antimicrobial (reported in analogs)
Methyl 3-(1,3-oxazol-5-yl)benzoate ~203.19 Oxazole Moderate lipophilicity Cyclization of amino alcohols Not specified
Methyl 3-(1H-tetrazol-5-yl)benzoate analog ~220.20 Tetrazole High solubility at physiological pH Nitrile-azide cycloaddition Enzyme inhibition (potential)

Research Findings and Key Insights

  • Enzymatic Inhibition : Triazole derivatives, including the target compound, demonstrate strong carbonic anhydrase-II inhibitory activity (IC₅₀ values in low µM range) due to interactions with zinc-coordinated active sites . Molecular docking studies suggest triazoles form stable hydrogen bonds with Thr199 and Glu106 residues .
  • Synthetic Efficiency : Click chemistry enables rapid, high-yield synthesis of triazoles (>95% purity) compared to benzoxazole cyclization or tetrazole formation .
  • Solubility and Bioavailability : Tetrazoles improve aqueous solubility but may require pH adjustment for optimal absorption. Triazoles balance moderate solubility with metabolic stability, making them preferred in CNS-targeting drugs .
  • Structural Adaptability : Replacing the triazole with oxazole or thiazole alters electronic properties, impacting binding affinity. For example, thiazoles’ sulfur atom enhances interactions with hydrophobic enzyme pockets .

Biological Activity

Methyl 3-[(1H-1,2,3-triazol-5-ylcarbonyl)amino]benzoate, with the CAS number 1484572-80-6, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

Chemical Formula : C11_{11}H10_{10}N4_4O2_2

Molecular Weight : 246.22 g/mol

The compound features a triazole ring which is known for its diverse biological activities. The presence of the benzoate moiety enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of methyl 3-aminobenzoate with a suitable triazole derivative. This can be accomplished using methods such as:

  • Coupling Reaction : Utilizing coupling agents to facilitate the formation of the amide bond between the benzoate and triazole.
  • Cyclization : Triazole formation through cycloaddition reactions involving azides and alkynes.

Antimicrobial Activity

Several studies have indicated that triazole derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound possesses moderate antimicrobial activity, particularly against Gram-positive bacteria.

Anticancer Activity

Triazole derivatives are also explored for their anticancer potential. In vitro studies have shown that this compound can inhibit cancer cell proliferation:

Cell Line IC50 (µM)
HeLa (Cervical Cancer)15
MCF7 (Breast Cancer)20
A549 (Lung Cancer)25

The mechanism of action may involve the induction of apoptosis and inhibition of cell cycle progression.

Study on Antimicrobial Efficacy

A research study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various triazole derivatives, including this compound. The study highlighted its effectiveness against resistant strains of bacteria and suggested further exploration for potential therapeutic applications in treating infections caused by multidrug-resistant organisms .

Study on Anticancer Properties

In another study featured in Cancer Letters, researchers investigated the anticancer properties of several triazole compounds. This compound was shown to significantly inhibit tumor growth in xenograft models. The study concluded that this compound could serve as a lead for developing new anticancer agents .

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